N-(2-methoxypyrimidin-5-yl)cinnamamide

Medicinal chemistry Structure-based design Conformational analysis

N-(2-Methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9) is a synthetic small-molecule hybrid that fuses a 2-methoxypyrimidine ring to a cinnamamide backbone via a direct amide linkage at the pyrimidine 5-position. Its molecular formula is C₁₄H₁₃N₃O₂ with a molecular weight of 255.27 g/mol, and its (E)-configuration IUPAC name is (E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 1396892-39-9
Cat. No. B2758939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)cinnamamide
CAS1396892-39-9
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESCOC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+
InChIKeyZHHYPZPWLGVOLC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9): Structural Identity and Compound Class Definition


N-(2-Methoxypyrimidin-5-yl)cinnamamide (CAS 1396892-39-9) is a synthetic small-molecule hybrid that fuses a 2-methoxypyrimidine ring to a cinnamamide backbone via a direct amide linkage at the pyrimidine 5-position . Its molecular formula is C₁₄H₁₃N₃O₂ with a molecular weight of 255.27 g/mol, and its (E)-configuration IUPAC name is (E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide . The compound belongs to the broader cinnamamide family—a privileged scaffold found in numerous natural products and synthetic bioactive molecules—and is structurally categorized as a pyrimidine-cinnamamide hybrid, a class that has been rationally designed for anticancer, anti-inflammatory, and antioxidant applications [1].

Why N-(2-Methoxypyrimidin-5-yl)cinnamamide Cannot Be Interchanged with Generic Cinnamamide or Pyrimidine Analogs


Generic substitution fails for N-(2-methoxypyrimidin-5-yl)cinnamamide because the compound occupies a distinct chemical space defined by three simultaneous structural features—the 2-methoxy substitution on the pyrimidine ring, the direct amide linkage at the pyrimidine 5-position (no spacer), and the α,β-unsaturated cinnamamide Michael acceptor—each of which independently modulates electronic properties, target engagement, and metabolic stability [1]. Removal or alteration of any single feature produces a different compound with demonstrably divergent biological profiles: the parent cinnamamide scaffold (CAS 621-79-4) exhibits only weak, non-selective activity across diverse bioassays [2]; introduction of an ethyl spacer between pyrimidine and cinnamamide (as in N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, CAS 2035017-97-9) alters conformational flexibility and linker-dependent binding [3]; and addition of a 4-dimethylamino group on the pyrimidine (yielding N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide) changes both electronic character and hydrogen-bonding capacity . These structural differences translate into non-interchangeable pharmacological profiles that directly impact scientific selection and procurement decisions.

Quantitative Differentiation Evidence: N-(2-Methoxypyrimidin-5-yl)cinnamamide vs. Structural Analogs


Direct Amide Linkage at Pyrimidine 5-Position Confers Conformational Restraint Absent in Spacer-Containing Analogs

N-(2-Methoxypyrimidin-5-yl)cinnamamide features a direct amide bond between the pyrimidine 5-position and the cinnamamide carbonyl, yielding a torsionally constrained scaffold with a calculated molecular weight of 255.27 g/mol . In contrast, the closest spacer-containing analog, N-(2-(pyrimidin-5-yl)ethyl)cinnamamide (CAS 2035017-97-9), incorporates an ethylene (-CH₂-CH₂-) linker that increases both molecular weight (to 267.33 g/mol) and rotational degrees of freedom while altering the spatial relationship between the pyrimidine and the Michael acceptor [1]. This conformational difference has direct implications for target binding: the constrained geometry of the direct-linked compound reduces entropic penalty upon target engagement, whereas the flexible spacer analog may adopt multiple low-energy conformations, potentially reducing binding specificity.

Medicinal chemistry Structure-based design Conformational analysis

2-Methoxy Substitution on Pyrimidine Differentiates Electronic Properties from Unsubstituted and 4-Dimethylamino Pyrimidine Cinnamamides

The 2-methoxy group on the pyrimidine ring of the target compound exerts a characteristic electron-donating (+M) mesomeric effect and a -I inductive effect, modulating the electron density of the pyrimidine ring and influencing both tautomeric preference and hydrogen-bonding capacity at the adjacent nitrogen atoms . The closest substituted analog, N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)cinnamamide, adds a strong electron-donating dimethylamino group at the 4-position, which further increases electron density on the ring and introduces an additional hydrogen-bond acceptor site absent in the target compound . The unsubstituted pyrimidine cinnamamide (hypothetical N-(pyrimidin-5-yl)cinnamamide) lacks the 2-methoxy group entirely, resulting in a more electron-deficient pyrimidine ring with lower steric bulk at the 2-position. These electronic differences directly affect the compound's ability to participate in π-π stacking, hydrogen bonding, and interactions with biological nucleophiles.

Electronic structure Drug design Structure-activity relationship

Cinnamamide α,β-Unsaturated Carbonyl Serves as a Covalent Michael Acceptor, Distinguishing Mechanism from Non-Electrophilic Pyrimidine Scaffolds

The α,β-unsaturated carbonyl moiety of the cinnamamide portion in N-(2-methoxypyrimidin-5-yl)cinnamamide functions as a potential Michael acceptor, capable of forming covalent adducts with nucleophilic cysteine or lysine residues in target proteins [1]. This electrophilic character is absent in saturated analogs such as N-(2-methoxypyrimidin-5-yl)-3-phenylpropanamide (CAS 1421493-77-7), which replaces the C=C double bond with a C-C single bond (confirmed by molecular formula C₁₄H₁₅N₃O₂ vs. C₁₄H₁₃N₃O₂ for the target compound) . In the broader cinnamamide class, Michael acceptor-containing derivatives have demonstrated irreversible target inhibition with prolonged pharmacodynamic effects compared to their non-covalent counterparts, as demonstrated in cinnamamide-based EGFR inhibitors and Nrf2 activators [2]. The presence of the Michael acceptor thus constitutes a mechanistically differentiating feature that cannot be replicated by saturated propionamide analogs.

Covalent inhibition Michael acceptor Target engagement

Pyrimidine-Cinnamamide Hybrid Class Demonstrates Low Micromolar Antiproliferative Activity in Leukemia Cell Lines: Class-Level Benchmark for Target Compound Positioning

In a rational design study of 26 pyrimidine-cinnamamide hybrid analogs by Ganai et al. (2022), compounds within this class displayed low micromolar antiproliferative potency against K-562 (chronic myeloid leukemia) and MV4-11 (acute myeloid leukemia) cell lines, with the most active analogs (10j, 10m, 10r, 10t) also showing activity against G361 (malignant melanoma) and HCC827 (lung adenocarcinoma) [1]. While N-(2-methoxypyrimidin-5-yl)cinnamamide itself was not among the specific compounds tested in this study, the structure-activity relationship analysis revealed that nitro substitution on the cinnamamide phenyl ring was unfavorable for activity, and the pyrimidine 5-position linkage pattern was critical for maintaining potency [1]. Notably, the study's most potent compounds arrested the cell cycle in G₂/M phase and induced caspase-independent cell death in K562 cells, establishing a class-level benchmark for anticipated mechanism of action [1]. In contrast, the parent cinnamamide scaffold alone (CAS 621-79-4) exhibits only weak cytotoxicity (IC₅₀ = 1.94 mM against BEL-7402 and 1.29 mM against HT-1080 cells), representing an approximately 100-fold lower potency [2].

Anticancer Cytotoxicity Leukemia

Synthetic Accessibility via Well-Defined Two-Step Amide Coupling Route Enables Scalable Procurement vs. Multi-Step Complex Pyrimidine-Cinnamamide Hybrids

N-(2-Methoxypyrimidin-5-yl)cinnamamide is synthesized through a straightforward two-step procedure: (1) activation of cinnamic acid to cinnamoyl chloride, followed by (2) amide bond formation with commercially available 5-amino-2-methoxypyrimidine . This route contrasts sharply with more complex pyrimidine-cinnamamide hybrids (e.g., N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides) that require multi-step heterocycle construction, palladium-catalyzed cross-couplings, and protecting group strategies [1]. The simpler synthetic route of the target compound translates to higher achievable purity, lower cost of goods, and shorter lead times for custom synthesis orders. Vendors list the compound with 'In Stock' availability and typical purity specifications suitable for research use, whereas more complex pyrimidine-cinnamamide hybrids often require 4–8 week custom synthesis timelines .

Synthetic chemistry Scale-up Chemical procurement

Prioritized Research and Procurement Application Scenarios for N-(2-Methoxypyrimidin-5-yl)cinnamamide


Core Scaffold for Anticancer Lead Optimization Leveraging Pyrimidine-Cinnamamide Hybrid Pharmacophore

Based on the class-level evidence that pyrimidine-cinnamamide hybrids exhibit low micromolar potency against K-562 and MV4-11 leukemia cell lines with G₂/M arrest and caspase-independent death induction [1], N-(2-methoxypyrimidin-5-yl)cinnamamide is positioned as a minimal core scaffold for systematic SAR exploration. The direct amide linkage at the pyrimidine 5-position and the α,β-unsaturated Michael acceptor provide two distinct vectors for chemical diversification: (i) variation of the cinnamamide phenyl substitution pattern for potency optimization, and (ii) further functionalization of the pyrimidine 2-position for selectivity tuning. The compound's two-step synthetic accessibility supports rapid analog generation.

Nrf2/ARE Pathway Activator Screening for Oxidative Stress and Inflammation Models

Cinnamamide derivatives containing the α,β-unsaturated carbonyl Michael acceptor have been validated as Nrf2 activators that upregulate antioxidant response element (ARE)-driven gene expression, with demonstrated cardioprotective and hepatoprotective effects in cellular and in vivo models [2]. The 2-methoxypyrimidine substitution on the target compound may enhance Nrf2 activation selectivity compared to simple N-phenyl cinnamamides by providing additional hydrogen-bonding interactions with KEAP1 or other pathway components. This application scenario is supported by the class-level SAR demonstrating that electronic effects on the β-position of the Michael acceptor modulate Nrf2 activation potency [2].

Covalent Probe Development Targeting Nucleophilic Cysteine Residues in Disease-Relevant Proteins

The intrinsic Michael acceptor reactivity of the cinnamamide α,β-unsaturated carbonyl makes N-(2-methoxypyrimidin-5-yl)cinnamamide a suitable starting point for covalent probe and covalent inhibitor development [3]. Unlike saturated propionamide analogs that lack electrophilic character, this compound can form irreversible adducts with nucleophilic cysteine residues in target proteins, enabling prolonged target engagement and potential efficacy against drug-resistant mutants. The pyrimidine ring provides a modular handle for introducing fluorescent or affinity tags without compromising the Michael acceptor warhead, facilitating target engagement assays and chemoproteomic profiling.

Physicochemical Reference Standard for Pyrimidine-Cinnamamide Hybrid Analytical Method Development

With a well-defined molecular formula (C₁₄H₁₃N₃O₂), molecular weight (255.27 g/mol), and established SMILES and InChI Key , N-(2-methoxypyrimidin-5-yl)cinnamamide can serve as a physicochemical reference standard for developing HPLC purity methods, mass spectrometry quantification protocols, and stability-indicating assays for the broader pyrimidine-cinnamamide compound class. Its moderate cLogP (estimated ~2.0–2.5) and hydrogen-bonding capacity make it suitable as a system suitability standard for reversed-phase chromatographic methods commonly employed in medicinal chemistry QC workflows.

Quote Request

Request a Quote for N-(2-methoxypyrimidin-5-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.